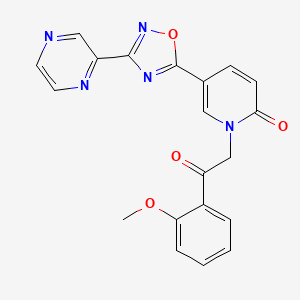

1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

説明

特性

IUPAC Name |

1-[2-(2-methoxyphenyl)-2-oxoethyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O4/c1-28-17-5-3-2-4-14(17)16(26)12-25-11-13(6-7-18(25)27)20-23-19(24-29-20)15-10-21-8-9-22-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGZZLYIOFSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. Its complex structure incorporates multiple pharmacologically relevant motifs, including a pyridine ring, oxadiazole moiety, and a methoxyphenyl group. This article reviews the biological activity of this compound based on recent studies and findings.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits a range of biological activities, particularly in the areas of antitumor , antimicrobial , and anti-inflammatory effects.

Antitumor Activity

In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve the arrest of the cell cycle at the G2/M phase, leading to increased rates of apoptosis as evidenced by flow cytometry analysis .

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties against several bacterial strains. It was found to be particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these pathogens were significantly lower than those for standard antibiotics, indicating a strong potential for development as an antimicrobial agent .

Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Detailed Research Findings

Case Studies

- Antitumor Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on various cancer cell lines. The results indicated a potent cytotoxic effect with IC50 values significantly lower than those of existing chemotherapeutics .

- Antimicrobial Evaluation : A separate study focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that it outperformed traditional antibiotics in terms of efficacy against resistant strains .

- Inflammation Model : In vivo experiments using a murine model of inflammation demonstrated that treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares the target compound with analogs sharing pyridin-2(1H)-one and 1,2,4-oxadiazole motifs:

Key Differences and Implications

Oxadiazole Substituents: The target’s pyrazine-substituted oxadiazole offers two nitrogen atoms, enhancing hydrogen-bonding capacity compared to phenyl () or pyridyl () analogs .

Pyridinone Modifications: The 2-(2-methoxyphenyl)-2-oxoethyl chain in the target provides a balance of lipophilicity (methoxy) and hydrogen-bonding (ketone), contrasting with trifluoromethyl () or bromobenzyl () groups, which prioritize steric bulk or electron-withdrawing effects .

Compounds with chlorophenyl-oxadiazole () may exhibit kinase inhibition, while pyrazine derivatives (target) could favor nucleic acid interactions due to nitrogen-rich motifs .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step protocols, typically starting with the formation of the oxadiazole ring via cyclization of amidoximes with activated carbonyl groups. For example, the pyrazin-2-yl-substituted oxadiazole moiety can be synthesized using nitrile oxides and pyrazine-2-carbonitrile under reflux in ethanol . Key factors include:

- Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may be required for Suzuki-Miyaura coupling to attach the pyridin-2(1H)-one moiety .

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products.

Q. How can the structural identity of this compound be confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and pyrazine groups) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) can resolve crystal structures, confirming bond angles and stereochemistry .

Q. What analytical techniques are suitable for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- TGA/DSC : Thermal gravimetric analysis to evaluate decomposition profiles under varying temperatures .

- Stability Studies : Accelerated stability testing (40°C/75% RH) over 4–6 weeks to assess hydrolytic degradation .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyphenyl and pyrazine moieties influence the compound’s reactivity in medicinal chemistry applications?

- The 2-methoxyphenyl group enhances electron density via resonance, stabilizing intermediates during nucleophilic substitution reactions.

- The pyrazine ring acts as a π-deficient heterocycle, enabling interactions with biological targets (e.g., kinase ATP-binding pockets) .

- Methodological Insight : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution and predict sites for electrophilic attack .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Strategies include:

- Standardized Assays : Use cell-free systems (e.g., enzyme inhibition assays) to isolate target interactions .

- Solvent Controls : Compare DMSO vs. aqueous buffer effects on compound solubility and aggregation .

- Dose-Response Curves : EC₅₀/IC₅₀ values should be validated across ≥3 independent replicates .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to the pyridin-2(1H)-one core to improve water solubility .

- Prodrug Design : Mask polar groups (e.g., as acetylated derivatives) for enhanced membrane permeability .

- Pharmacokinetic Profiling : Conduct murine studies with LC-MS/MS quantification of plasma half-life and tissue distribution .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to off-targets (e.g., cytochrome P450 enzymes) .

- QSAR Models : Train algorithms on datasets of oxadiazole derivatives to correlate substituents with IC₅₀ values .

- ADMET Prediction : SwissADME or ADMETLab to prioritize derivatives with favorable toxicity profiles .

Methodological Challenges and Solutions

Q. What experimental pitfalls occur during the synthesis of the 1,2,4-oxadiazole ring, and how can they be mitigated?

- Pitfall : Incomplete cyclization due to competing side reactions (e.g., hydrolysis of amidoximes).

- Solution : Use dehydrating agents (PCl₅ or POCl₃) and anhydrous solvents (toluene) to drive cyclization .

- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How should researchers address discrepancies in NMR spectra caused by tautomerism in the pyridin-2(1H)-one moiety?

- Dynamic NMR : Acquire spectra at variable temperatures (25–60°C) to observe tautomeric equilibria .

- Deuteration Studies : Exchange labile protons with D₂O to simplify splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。